molecular formula C6H9NO3S B11806549 Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Cat. No.: B11806549
M. Wt: 175.21 g/mol
InChI Key: HAUAQVQKMPWIKQ-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a heterocyclic organic compound that contains an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a thioether and a carboxylate group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce various reduced derivatives .

Scientific Research Applications

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir, have similar biological activities.

    Oxazoles: Compounds like oxazole and its derivatives share structural similarities and chemical reactivity.

Uniqueness

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is unique due to its specific combination of an oxazole ring and a thioether group. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .

Properties

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

methyl 2-methylsulfanyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C6H9NO3S/c1-9-5(8)4-3-10-6(7-4)11-2/h4H,3H2,1-2H3

InChI Key

HAUAQVQKMPWIKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC(=N1)SC

Origin of Product

United States

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